molecular formula C7H2BrCl3F2O B1403854 2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene CAS No. 1417567-33-9

2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene

Cat. No.: B1403854
CAS No.: 1417567-33-9
M. Wt: 326.3 g/mol
InChI Key: YCFRALFSKCOULF-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trichloromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative followed by the introduction of the trichloromethoxy group. One common method includes:

    Bromination: Starting with a difluorobenzene derivative, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or modifying the trichloromethoxy group.

    Coupling Reactions: The aromatic ring allows for coupling reactions such as Suzuki or Heck coupling, enabling the formation of more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include derivatives with different functional groups replacing the bromine or fluorine atoms.

    Oxidation Products: Oxidized forms of the compound, potentially with modified trichloromethoxy groups.

    Reduction Products: Reduced forms with altered oxidation states of the bromine or trichloromethoxy groups.

Scientific Research Applications

2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and trichloromethoxy groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Bromo-1,3-difluoro-5-methoxybenzene
  • 2-Bromo-5-fluoro-1,3-dimethylbenzene
  • 2-Bromo-1,3-diisopropyl-5-(trifluoromethyl)benzene

Comparison:

  • 2-Bromo-1,3-difluoro-5-methoxybenzene: Similar structure but with a methoxy group instead of trichloromethoxy, leading to different chemical reactivity and applications.
  • 2-Bromo-5-fluoro-1,3-dimethylbenzene: Contains methyl groups instead of trichloromethoxy, affecting its physical and chemical properties.
  • 2-Bromo-1,3-diisopropyl-5-(trifluoromethyl)benzene: The presence of isopropyl and trifluoromethyl groups introduces steric and electronic effects that differentiate its behavior from 2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene.

Properties

IUPAC Name

2-bromo-1,3-difluoro-5-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3F2O/c8-6-4(12)1-3(2-5(6)13)14-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFRALFSKCOULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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